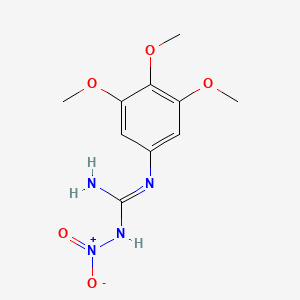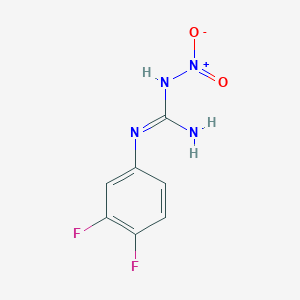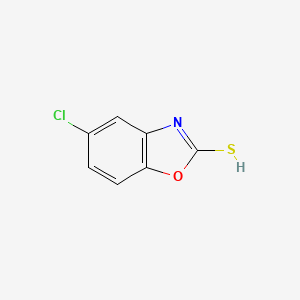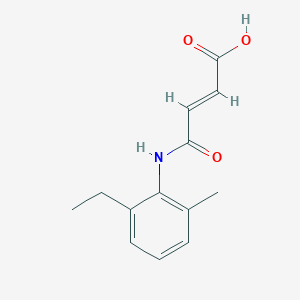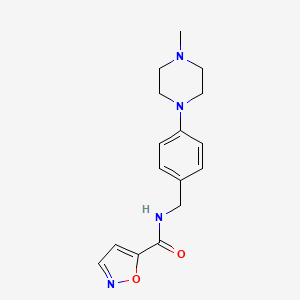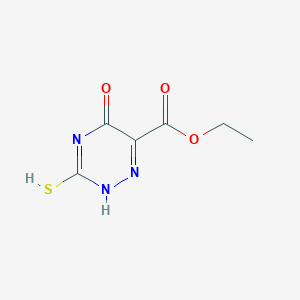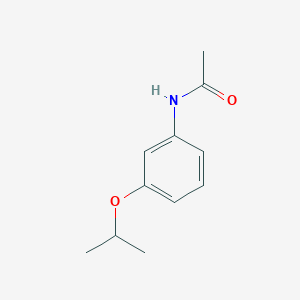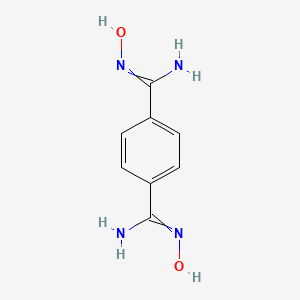![molecular formula C11H10ClNO3 B7788721 (E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B7788721.png)
(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group, a methylamino group, and an oxobutenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylamine.
Formation of Schiff Base: 3-chlorobenzaldehyde reacts with methylamine to form a Schiff base.
Michael Addition: The Schiff base undergoes a Michael addition with acetoacetic acid to form the desired product.
The reaction conditions generally include:
Solvent: Ethanol or methanol is commonly used as the solvent.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C).
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials.
Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用机制
The mechanism of action of (E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
相似化合物的比较
Similar Compounds
- (E)-4-[(4-chlorophenyl)methylamino]-4-oxobut-2-enoic acid
- (E)-4-[(3-bromophenyl)methylamino]-4-oxobut-2-enoic acid
- (E)-4-[(3-fluorophenyl)methylamino]-4-oxobut-2-enoic acid
Uniqueness
(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
(E)-4-[(3-chlorophenyl)methylamino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOYPJBOMNQIU-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
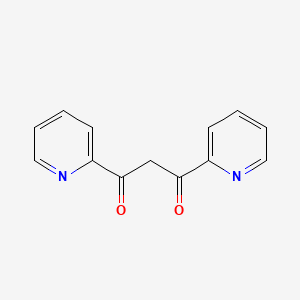
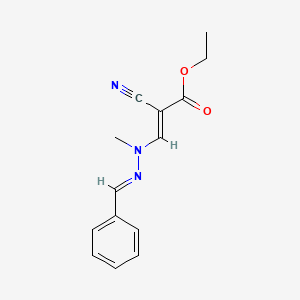
![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)
![2-[4-(2-Butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]ethyl-diethylazanium;chloride](/img/structure/B7788671.png)
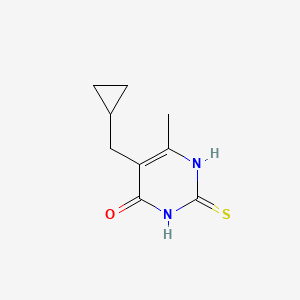
![5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B7788686.png)
